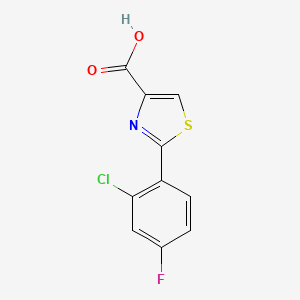
Desethylbilastine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desethylbilastine is a derivative of bilastine, a second-generation antihistamine used primarily for the treatment of allergic rhinitis and urticaria. As an active metabolite, this compound retains the pharmacological properties of its parent compound, making it a subject of interest in pharmacological and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of desethylbilastine typically involves the selective removal of an ethyl group from bilastine. This can be achieved through various chemical reactions, including hydrolysis and catalytic hydrogenation. The process often requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes to maximize efficiency and minimize costs. The process involves large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: Desethylbilastine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction reactions to form more reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Applications De Recherche Scientifique
Desethylbilastine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Desethylbilastine exerts its effects by selectively binding to histamine H1 receptors, thereby inhibiting the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from interacting with its receptors, reducing symptoms such as itching, swelling, and redness. The molecular targets and pathways involved include the histamine H1 receptor and downstream signaling pathways that mediate inflammatory responses.
Comparaison Avec Des Composés Similaires
Desethylbilastine is compared with other similar compounds, such as:
Bilastine: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Cetirizine: Another second-generation antihistamine with a similar therapeutic profile but different chemical structure.
Fexofenadine: A non-sedating antihistamine with comparable efficacy but distinct metabolic pathways.
Uniqueness: this compound is unique due to its specific metabolic origin and its potential for reduced side effects compared to its parent compound and other antihistamines. Its selective action on histamine H1 receptors and favorable pharmacokinetic profile make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H33N3O3 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32) |
Clé InChI |
RMALIQMLRXZLAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)

![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)



![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)


![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)


